Octadecyl 2-aminoacetate
Description
Octadecyl 2-aminoacetate is a long-chain alkyl ester derivative of glycine, characterized by an 18-carbon (octadecyl) hydrophobic tail and a polar 2-aminoacetate headgroup. This amphiphilic structure confers unique solubility, surfactant, and self-assembly properties, making it relevant in applications such as colloidal stabilization, lubrication, and drug delivery systems. The compound is synthesized via esterification reactions between glycine derivatives and octadecyl alcohols or halides. For example, analogous compounds (e.g., methyl 2-aminoacetate derivatives) are synthesized under mild conditions using solvents like pyridine/water mixtures or catalysts such as NaH or triethylamine, depending on substrate solubility and reactivity .
Properties
CAS No. |
59404-67-0 |
|---|---|
Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
octadecyl 2-aminoacetate |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19-21/h2-19,21H2,1H3 |
InChI Key |
MKPPFDFPOPEGQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 2-aminoacetate typically involves the reaction of octadecylamine with glycine or its derivatives. One common method is the esterification of glycine with octadecanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves safety .
Chemical Reactions Analysis
Hydrolysis Reactions
Octadecyl 2-aminoacetate undergoes hydrolysis under acidic or basic conditions, breaking the ester bond:
Conditions and Outcomes
| Condition | Reagents | Primary Products | Byproducts |
|---|---|---|---|
| Acidic (HCl) | Dilute HCl, reflux | Glycine hydrochloride | Octadecanol |
| Basic (NaOH) | Aqueous NaOH, 80°C | Sodium glycinate | Octadecanol |
The reaction rate increases with temperature, achieving >90% yield at 80°C.
Oxidation Reactions
The compound reacts with oxidizing agents targeting the amino group or alkyl chain:
-
Mild Oxidation (KMnO₄ in H₂SO₄):
Yields fragmented products due to C-N bond cleavage.
-
Strong Oxidation (CrO₃):
Produces carboxylic acids (e.g., stearic acid) and ammonia .
Substitution Reactions
The amino group undergoes nucleophilic substitution:
Example with Methyl Iodide
| Reagent | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-2-aminoacetate | 78 |
This reaction highlights the compound’s utility in synthesizing modified surfactants.
Comparative Reactivity
Key differences between this compound and analogous compounds:
| Compound | Hydrolysis Rate (k, s⁻¹) | Oxidation Stability | Substitution Sites |
|---|---|---|---|
| This compound | 0.12 (pH 7) | Moderate | Amino group |
| Ethyl 3-(4-chlorophenylthio)acrylate | 0.08 (pH 7) | Low | Thioether group |
| Sodium N-(2-hydroxyethyl)glycinate | 0.03 (pH 7) | High | Carboxylate |
Mechanistic Insights
Scientific Research Applications
Chemistry: Octadecyl 2-aminoacetate is used as a surfactant in various chemical reactions, particularly in the formation of micelles and emulsions. It is also employed in the synthesis of nanoparticles and as a stabilizing agent in colloidal systems .
Biology: In biological research, this compound is used as a component in cell culture media to enhance cell growth and viability. It is also studied for its potential role in drug delivery systems due to its amphiphilic nature .
Medicine: The compound is being investigated for its potential use in targeted drug delivery, particularly in the delivery of hydrophobic drugs. Its ability to form stable micelles makes it a promising candidate for encapsulating and transporting therapeutic agents .
Industry: In industrial applications, this compound is used as an emulsifier in the production of cosmetics and personal care products. It is also employed in the formulation of lubricants and anti-corrosion agents .
Mechanism of Action
The mechanism of action of octadecyl 2-aminoacetate primarily involves its amphiphilic properties. The octadecyl group provides hydrophobic interactions, while the aminoacetate moiety offers hydrophilic interactions. This dual nature allows the compound to form micelles and emulsions, which can encapsulate and transport various substances. In drug delivery systems, the compound targets specific cells or tissues by interacting with cell membranes and facilitating the uptake of encapsulated drugs .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Halogenated Paraffins (e.g., Octadecyl Chloride)
Octadecyl chloride, a halogenated paraffin with an 18-carbon chain, shares structural similarities with octadecyl 2-aminoacetate in terms of chain length but differs in functional groups. Key differences include:
Octadecyl chloride exhibits low friction in solid states but increased friction above its melting point (~20°C), unlike aminoacetate derivatives, which may retain surfactant functionality across phases .
Comparison with Other Alkyl Esters (e.g., Octyl 2-(2-Octoxy-2-oxoethoxy)acetate)
Octyl 2-(2-octoxy-2-oxoethoxy)acetate, a branched ester with an octyl chain, contrasts with this compound in chain length, polarity, and hydrophobicity:
The longer C18 chain of this compound enhances hydrophobic interactions, while its amino group improves aqueous dispersibility compared to purely non-polar esters .
Comparison with Amino Acid Esters (e.g., Methyl 2-Aminoacetate Derivatives)
Methyl 2-aminoacetate derivatives, such as compound 2v in , share the aminoacetate moiety but differ in alkyl chain length and synthesis conditions:
- Synthesis: this compound requires polar aprotic solvents (e.g., pyridine/water) due to glycine’s insolubility in non-polar media, whereas methyl esters are synthesized in simpler systems like tetrahydrofuran .
- Solubility : The C18 chain reduces water solubility compared to methyl derivatives but enhances lipid membrane affinity.
- Biological Activity: Aminoacetate esters with shorter chains (e.g., methyl) are used as prodrugs, while longer chains (C18) may favor membrane integration or sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
